Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester is a complex organic compound with the molecular formula C18H20ClNO3S and a molecular weight of 365.8743 . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a chloro group, a furanyl thioxomethyl amino group, and an ethylpropyl ester group.
Preparation Methods
The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester involves multiple stepsThe final step involves esterification with 1-ethylpropyl alcohol under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or the ester group to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: This compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester involves its interaction with specific molecular targets. The chloro and furanyl thioxomethyl amino groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ester group may influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester can be compared with similar compounds such as:
Benzoic acid derivatives: These compounds share the benzoic acid core but differ in their substituents, affecting their chemical properties and applications.
Chloro-substituted benzoic acids: These compounds have similar reactivity patterns but may vary in their biological activity.
Furanyl thioxomethyl amino compounds: These compounds have similar functional groups but differ in their core structures, influencing their overall behavior.
Properties
CAS No. |
178870-41-2 |
---|---|
Molecular Formula |
C18H20ClNO3S |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
pentan-3-yl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C18H20ClNO3S/c1-4-13(5-2)23-18(21)15-10-12(6-7-16(15)19)20-17(24)14-8-9-22-11(14)3/h6-10,13H,4-5H2,1-3H3,(H,20,24) |
InChI Key |
CTLMMAJRCKYLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.